molecular formula C18H16N2O3S B2705028 (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-79-1

(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2705028
CAS RN: 865197-79-1
M. Wt: 340.4
InChI Key: GBPOUUMAFBXMDF-HNENSFHCSA-N
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Description

Benzo[d]thiazole derivatives are important in the field of medicinal chemistry due to their wide range of biological activities . They are known to form corresponding imines when reacted with 3-formylchromones .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves reactions with 2-aminobenzothiazoles . For instance, 3-formylchromones and 2-aminobenzothiazoles can form corresponding imines in the presence of 2-propanol as the solvent .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can vary based on the substituents attached to the benzo[d]thiazole core. For instance, the compound MHY2081, a benzo[d]thiazole derivative, was found to have a strong affinity with tyrosinase, forming three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions depending on the conditions. For example, in the presence of 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines .

Scientific Research Applications

Tyrosinase Inhibition for Skin Pigmentation Disorders

Anti-Mycobacterial Properties

Organic Materials and Self-Assembly

These applications highlight the versatility and potential of (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate in diverse scientific contexts. Researchers continue to investigate its properties and applications, and further studies will undoubtedly reveal additional unique uses for this compound. 🌟

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary based on their structure and target. For instance, MHY2081, a benzo[d]thiazole derivative, was found to inhibit tyrosinase, an enzyme involved in melanogenesis .

properties

IUPAC Name

methyl 2-[2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-17(22)12-20-14-9-5-6-10-15(14)24-18(20)19-16(21)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPOUUMAFBXMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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